4-Methoxy-2,6-dimethylaniline
Overview
Description
4-Methoxy-2,6-dimethylaniline is an organic compound with the molecular formula C9H13NO. It has a molecular weight of 151.21 . It is a solid substance that is stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with two methyl groups, one methoxy group, and one amino group . The exact mass is 151.10000 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it’s known that amines, in general, can undergo a variety of chemical reactions. For instance, 2,6-Dimethylaniline can react with 1-Naphthaldehyde to form an intermediate .Physical And Chemical Properties Analysis
This compound has a density of 1.019g/cm3, a boiling point of 268.2ºC at 760mmHg, and a flash point of 122ºC . It is a solid at room temperature .Scientific Research Applications
Pharmaceutical Research
4-Methoxy-2,6-dimethylaniline: is utilized in pharmaceutical research due to its role as a precursor in the synthesis of various compounds. It’s particularly valuable in the development of small molecule drugs where it can act as a building block for more complex structures. Its derivatives are explored for therapeutic properties, including potential antifungal and antibacterial agents .
Material Science
In material science, This compound contributes to the creation of new polymeric materials. It can be used to synthesize monomers that polymerize into plastics or resins with specific desired properties, such as increased durability or chemical resistance .
Chemical Synthesis
This compound plays a critical role in multistep chemical synthesis processes. It’s often used as an intermediate in the production of dyes, pigments, and other aromatic compounds. Its methoxy and dimethyl groups make it a versatile reagent for electrophilic substitution reactions, which are fundamental in organic synthesis .
Analytical Chemistry
This compound: is significant in analytical chemistry, where it may serve as a standard or reagent in chromatographic analysis. It helps in the identification and quantification of complex mixtures and can be used in methods like HPLC and LC-MS for analyzing the presence of specific substances in samples .
Dye Industry
In the dye industry, This compound is involved in the production and analysis of azo dyes. It’s part of the group of aromatic amines that are monitored due to their potential to form carcinogenic compounds. Its structure allows for the creation of dyes with specific color properties and fastness .
Environmental Studies
Environmental studies utilize This compound to understand the degradation mechanisms of benzene dye intermediates. It’s important in studies focusing on the removal of toxic substances from wastewater and assessing the impact of industrial pollutants on ecosystems .
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that the compound can undergo various chemical reactions, including oxidation . The specifics of how these reactions interact with biological targets remain to be elucidated.
Biochemical Pathways
It is known that the compound can undergo oxidation reactions, which may impact various biochemical pathways .
properties
IUPAC Name |
4-methoxy-2,6-dimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-6-4-8(11-3)5-7(2)9(6)10/h4-5H,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMUCDRJXZLSNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00956230 | |
Record name | 4-Methoxy-2,6-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00956230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
34743-49-2 | |
Record name | Benzenamine, 4-methoxy-2,6-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034743492 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methoxy-2,6-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00956230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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